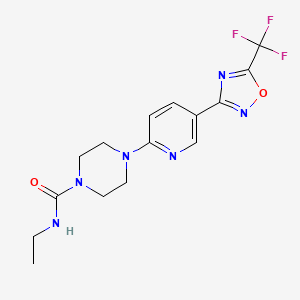

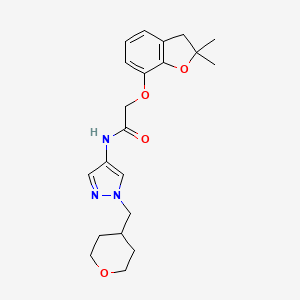

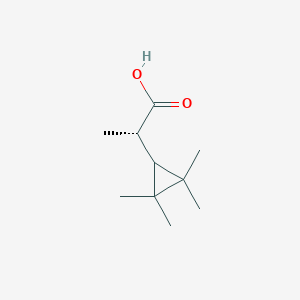

![molecular formula C13H9F3N4O2 B2801983 N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide CAS No. 2034278-24-3](/img/structure/B2801983.png)

N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide” is a compound that belongs to the class of triazolopyridines . Triazolopyridines are heterocyclic compounds that contain a triazole ring fused with a pyridine ring . They are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

Synthesis Analysis

The synthesis of triazolopyridines involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a triazole ring fused with a pyridine ring . The triazole ring contains two carbon and three nitrogen atoms, which are capable of binding in the biological system with a variety of enzymes and receptors .

Chemical Reactions Analysis

Triazolopyridines can form specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics . This makes them a precise pharmacophore with a bioactive profile .

Physical And Chemical Properties Analysis

The physical and chemical properties of triazolopyridines are influenced by their structural features . For instance, substituent groups at the R2 site can increase the lipophilic nature of the compounds, thereby making the molecules more cell permeable .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Iso-C-nucleoside Analogues : Research has shown that compounds similar to N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide are synthesized for various applications. For instance, the synthesis of Iso-C-nucleoside analogues from related compounds, using base treatment, has been documented (Otero et al., 2005).

Formation of Heterocyclic Systems : The creation of new heterocyclic systems, such as pyrido[3′,2′:4,5]furo[3,2-d][1,2,4]triazolo[4,3-a]pyrimidin-7(8)-one, starting from ethyl 1-aminofuro[2,3-b]pyridine-2-carboxylates, is an example of the advanced chemical synthesis techniques used with compounds in this class (Sirakanyan et al., 2016).

Novel Synthesis Methods : Innovative methods for synthesizing [1,2,4]Triazolo[1,5-a]pyridines, which are structurally similar to the compound , have been developed. This includes cyclization of N-(pyrid-2-yl)formamidoximes with trifluoroacetic anhydride, showcasing the potential for diverse chemical manipulations (Huntsman & Balsells, 2005).

Metal-Free Synthesis Approaches : There's also research into metal-free synthesis of biologically important triazoles, like 1,2,4-triazolo[1,5-a]pyridines, achieved through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This approach exemplifies advancements in eco-friendly and efficient synthesis methods (Zheng et al., 2014).

Biological and Pharmaceutical Applications

Antitumor and Antimicrobial Activities : Enaminones, which can be precursors to compounds like this compound, have been used in the synthesis of pyrazoles with significant antitumor and antimicrobial activities. This indicates the potential medical applications of such compounds (Riyadh, 2011).

Antagonistic Properties on Adenosine Receptors : Novel pyrido[3,2‐e][1,2,4]triazolo[1,5‐c]pyrimidine derivatives, related structurally to the queried compound, have shown high affinity for adenosine A3 receptors. These compounds are over 1000-fold selective versus other adenosine receptor subtypes, highlighting their specificity and potential therapeutic relevance (Banda et al., 2013).

Mecanismo De Acción

Direcciones Futuras

The future directions in the research of triazolopyridines could involve the development of new synthetic approaches and the exploration of their diverse pharmacological activities . In silico pharmacokinetic and molecular modeling studies could also be conducted to aid in the design and development of new target-oriented triazolopyridine-based drugs .

Propiedades

IUPAC Name |

N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N4O2/c14-13(15,16)8-3-1-5-20-10(18-19-11(8)20)7-17-12(21)9-4-2-6-22-9/h1-6H,7H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGLGTAZLHHTPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NN=C2C(=C1)C(F)(F)F)CNC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

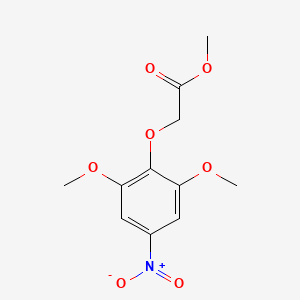

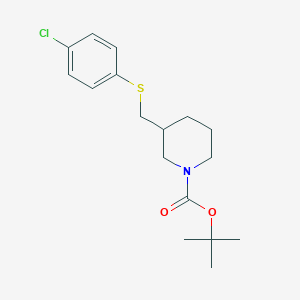

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2801903.png)

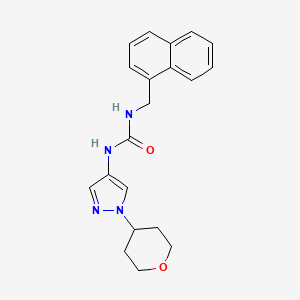

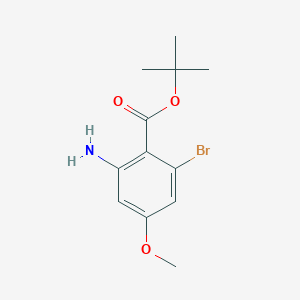

![5-phenyl-N-(3-(((tetrahydrofuran-2-yl)methyl)carbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2801908.png)

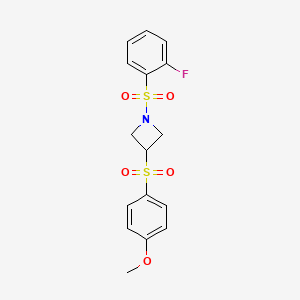

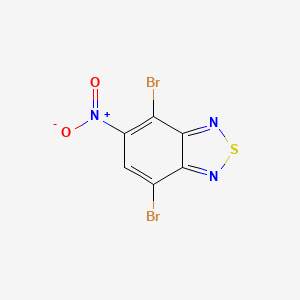

![N-(2-fluorophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2801910.png)

![2-(4-Oxo-3-azabicyclo[3.1.1]heptan-1-yl)acetic acid](/img/structure/B2801921.png)

![methyl 1-[(5-formyl-2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B2801923.png)